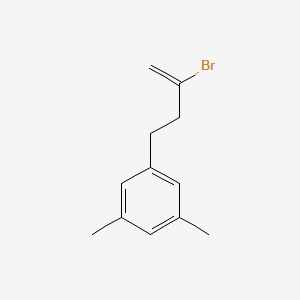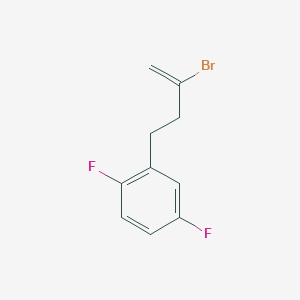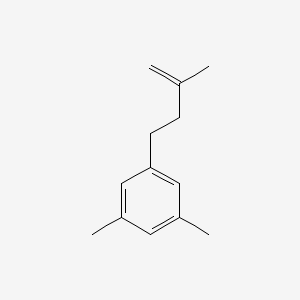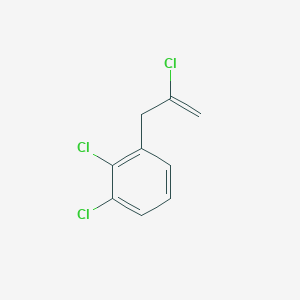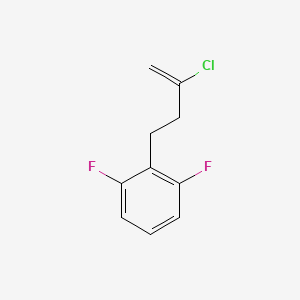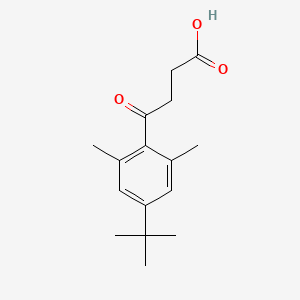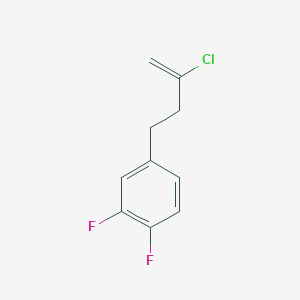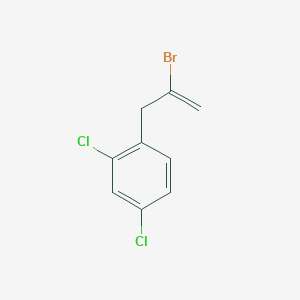
2-Bromo-3-(2,4-dichlorophenyl)-1-propene
描述
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can help optimize the molecular structures of the compounds. The Molecular Electrostatic Potential (MEP) can also be computed to understand the distribution of electrons and the reactive sites on the surface of the molecule .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involved in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined through various methods. For instance, the boiling point, melting point, and density can be measured .作用机制
2-Bromo-3-(2,4-dichlorophenyl)-1-propene acts as an agonist at the G-protein coupled receptors, which are involved in a variety of physiological processes. Specifically, this compound binds to the G-protein coupled receptors and activates them, leading to the downstream activation of other proteins and enzymes. This activation leads to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, antifungal, and antiviral effects. It has also been found to have effects on the cardiovascular system, such as increased heart rate and blood pressure. Additionally, it has been found to have effects on the central nervous system, such as increased alertness and improved memory.
实验室实验的优点和局限性
2-Bromo-3-(2,4-dichlorophenyl)-1-propene is a versatile compound that has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, with a high yield of up to 98%. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively toxic and should be handled with care. Additionally, its effects on the human body are not fully understood, and further research is needed.
未来方向
2-Bromo-3-(2,4-dichlorophenyl)-1-propene has a number of potential future directions. First, further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to explore its potential as a drug target. Additionally, further research is needed to explore its potential as a tool for studying the structure and function of proteins and enzymes. Finally, further research is needed to explore its potential as a building block for the synthesis of pharmaceuticals.
科学研究应用
2-Bromo-3-(2,4-dichlorophenyl)-1-propene has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, this compound has been used as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antiviral agents. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of drugs on the human body.
安全和危害
属性
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCUFBSICMCCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



